2-((7-Chloroquinazolin-4-yl)amino)benzoic acid
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Overview
Description
2-((7-Chloroquinazolin-4-yl)amino)benzoic acid is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloroquinazolin-4-yl)amino)benzoic acid typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-((7-Chloroquinazolin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
2-((7-Chloroquinazolin-4-yl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((7-Chloroquinazolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline derivatives: Known for their antimicrobial and antimalarial activities.
Quinazolinone derivatives: Exhibited anticancer and anti-inflammatory properties
Uniqueness
2-((7-Chloroquinazolin-4-yl)amino)benzoic acid is unique due to its specific structure, which combines the quinazoline and benzoic acid moieties
Properties
CAS No. |
90430-16-3 |
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Molecular Formula |
C15H10ClN3O2 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-[(7-chloroquinazolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H10ClN3O2/c16-9-5-6-10-13(7-9)17-8-18-14(10)19-12-4-2-1-3-11(12)15(20)21/h1-8H,(H,20,21)(H,17,18,19) |
InChI Key |
PVQWJMAGWVUYST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=NC=NC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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